molecular formula C23H24ClFN2O3S B2731683 7-(Azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 892757-62-9

7-(Azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2731683
CAS No.: 892757-62-9
M. Wt: 462.96
InChI Key: JOSMHLQFUKHLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-(Azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one” is a synthetic organic compound that belongs to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This particular compound features a unique combination of functional groups, including an azepane ring, a chlorobenzenesulfonyl group, and a fluoroquinolone core, which may contribute to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(Azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinolone Core: Starting from an appropriate aniline derivative, the quinolone core can be synthesized through a series of cyclization reactions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Attachment of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions.

    Sulfonylation: The chlorobenzenesulfonyl group can be attached using chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the azepane ring or the quinolone core.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, sulfonyl chlorides, and bases like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinolone N-oxides, while reduction could produce various reduced derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential use as an antibacterial or antiviral agent, given its structural similarity to other quinolones.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as bacterial DNA gyrase or topoisomerase IV, similar to other quinolones. These interactions can inhibit the replication of bacterial DNA, leading to the death of the bacterial cells. The presence of the azepane ring and the chlorobenzenesulfonyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A well-known fluoroquinolone antibiotic.

    Levofloxacin: Another fluoroquinolone with a broad spectrum of activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

“7-(Azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one” is unique due to the presence of the azepane ring and the chlorobenzenesulfonyl group, which are not commonly found in other quinolones. These structural features may confer unique biological properties and potential advantages in terms of efficacy and safety.

Properties

IUPAC Name

7-(azepan-1-yl)-3-(3-chlorophenyl)sulfonyl-1-ethyl-6-fluoroquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClFN2O3S/c1-2-26-15-22(31(29,30)17-9-7-8-16(24)12-17)23(28)18-13-19(25)21(14-20(18)26)27-10-5-3-4-6-11-27/h7-9,12-15H,2-6,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSMHLQFUKHLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.